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For Immediate Release

This technical guide provides an in-depth analysis of the target protein identification for the R

enantiomer of SAR405, a potent inhibitor of autophagy. While SAR405 is a well-characterized

racemic compound that selectively targets the class III phosphoinositide 3-kinase (PI3K),

Vps34, detailed information regarding its individual enantiomers has been less accessible. This

document collates available data to elucidate the specific interactions and activity of the

SAR405 R enantiomer for researchers, scientists, and drug development professionals.

Executive Summary
SAR405 is a highly selective and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), a

critical enzyme in the initiation of autophagy. The racemic mixture of SAR405 has been

extensively studied and demonstrates nanomolar potency against Vps34. Information from

commercial suppliers and the broader scientific context strongly indicates that the biological

activity of SAR405 resides primarily in one of its enantiomers. The SAR405 R enantiomer is
consistently referred to as the less active of the two.

While direct, quantitative binding or inhibitory data for the R enantiomer against Vps34 is not

readily available in peer-reviewed literature, the logical conclusion from available information is

that the primary target of the SAR405 R enantiomer is also Vps34, albeit with significantly

lower affinity and functional activity compared to its S counterpart. The profound difference in

activity between enantiomers is a common phenomenon in pharmacology, where

stereochemistry dictates the precise fit into a target protein's binding site.
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This guide will detail the experimental framework used to characterize Vps34 inhibitors, which

would be applicable to the specific analysis of the SAR405 R enantiomer, and explore the

Vps34 signaling pathway.

Quantitative Data Summary
Although specific quantitative data for the SAR405 R enantiomer is not publicly available, the

following table summarizes the reported activity of the racemic SAR405, which is understood to

be predominantly driven by the more active S enantiomer.

Compound Target Assay Type Metric Value (nM) Reference

SAR405

(racemate)
Vps34

Biochemical

Kinase Assay
IC50 1.2 [1]

SAR405

(racemate)
Vps34

Binding

Assay
Kd 1.5 [2]

Vps34-IN-1

(racemate)
Vps34

Biochemical

Kinase Assay
IC50 25 [3]

SAR405

(racemate)

Autophagy

Inhibition

(Cellular)

GFP-LC3

Assay
IC50 419 [4]

SAR405

(racemate)

PtdIns(3)P

Inhibition

(Cellular)

GFP-FYVE

Assay
IC50 27 [5]

Note: Vps34-IN-1 is another name for SAR405. The variation in IC50 values can be attributed

to different assay conditions and recombinant protein batches.

Experimental Protocols
The identification and characterization of the target for a compound like the SAR405 R
enantiomer would involve a series of experiments, from chiral separation to biochemical and

cellular assays. Below are detailed methodologies for key experiments.

Chiral Separation of SAR405 Enantiomers
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The first critical step is the separation of the racemic SAR405 into its individual R and S

enantiomers.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose

or amylose, is selected. The choice of column is critical and often requires screening.

Mobile Phase: A mixture of solvents, typically a non-polar solvent like hexane and a polar

solvent like ethanol or isopropanol, is used. The ratio is optimized to achieve baseline

separation of the enantiomers.

Detection: A UV detector is used to monitor the elution of the compounds.

Fraction Collection: As the two enantiomeric peaks elute at different retention times, they are

collected into separate fractions.

Purity Analysis: The enantiomeric purity of the collected fractions is confirmed using

analytical chiral HPLC.

Target Engagement and Affinity Measurement
To confirm that the R enantiomer binds to Vps34 and to quantify its affinity, a direct binding

assay is employed.

Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

SPR Protocol Outline:

Immobilization: Recombinant human Vps34 protein is immobilized on a sensor chip.

Binding: A series of concentrations of the SAR405 R enantiomer are flowed over the chip

surface.

Detection: The binding events are detected in real-time by measuring changes in the

refractive index at the sensor surface.
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Data Analysis: The association (ka) and dissociation (kd) rate constants are determined,

and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

In Vitro Kinase Activity Assay
To measure the functional inhibitory activity of the R enantiomer on Vps34's kinase activity, a

biochemical assay is performed.

Methodology: Radioactive Liposome Kinase Assay[3][6]

Substrate Preparation: Liposomes containing phosphatidylinositol (PtdIns) are prepared by

extrusion.

Kinase Reaction: Recombinant Vps34/Vps15 complex is incubated with the PtdIns

liposomes, the SAR405 R enantiomer (at various concentrations), and [γ-³²P]ATP in a

kinase reaction buffer.

Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g.,

chloroform/methanol/HCl).

Lipid Extraction: The radiolabeled lipid product, phosphatidylinositol 3-phosphate

(PtdIns(3)P), is extracted.

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

Quantification: The amount of ³²P incorporated into PtdIns(3)P is quantified using a

phosphorimager. The IC50 value is determined by plotting the percentage of inhibition

against the inhibitor concentration.

Cellular Target Inhibition Assay
To assess the ability of the R enantiomer to inhibit Vps34 activity within a cellular context, a

target engagement assay using a fluorescent biosensor is utilized.

Methodology: GFP-FYVE Probe Relocalization Assay[3][5]

Cell Line: A cell line stably expressing a green fluorescent protein (GFP) fused to a tandem

FYVE domain (GFP-FYVE) is used. The FYVE domain specifically binds to PtdIns(3)P.
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Treatment: The GFP-FYVE expressing cells are treated with varying concentrations of the

SAR405 R enantiomer.

Imaging: Live-cell imaging is performed using a high-content imaging system or a confocal

microscope.

Analysis: In untreated cells, the GFP-FYVE probe localizes to endosomes, appearing as

distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the

GFP-FYVE probe to disperse into the cytoplasm. The IC50 is calculated based on the

concentration-dependent decrease in GFP puncta.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Enantiomer Target
Identification
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Caption: Experimental workflow for SAR405 enantiomer analysis.

Vps34 Signaling Pathway in Autophagy
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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